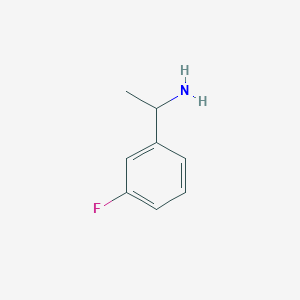

1-(3-Fluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNVMKIDRJZXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382044 | |

| Record name | 1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-45-7 | |

| Record name | 1-(3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(3-Fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry at the amine-bearing carbon is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This technical guide provides an in-depth overview of the core asymmetric synthesis methods for preparing (S)-1-(3-Fluorophenyl)ethanamine, focusing on biocatalysis, transition metal catalysis, and organocatalysis.

Biocatalytic Asymmetric Synthesis using ω-Transaminases

Biocatalysis, particularly the use of ω-transaminases (ω-TAs), has emerged as a powerful and green methodology for the synthesis of chiral amines.[1][2] These enzymes catalyze the transfer of an amino group from an amine donor to a prochiral ketone, in this case, 3'-fluoroacetophenone, with high enantioselectivity.

General Reaction Scheme:

The enzymatic transamination involves the conversion of 3'-fluoroacetophenone to (S)-1-(3-Fluorophenyl)ethanamine using an (S)-selective ω-transaminase. Isopropylamine is commonly used as the amine donor, which is converted to acetone as a byproduct. The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor.[2]

Experimental Protocol: Asymmetric Synthesis using ω-Transaminase

This protocol is a representative procedure adapted from methodologies for similar substrates.[2]

Materials:

-

3'-Fluoroacetophenone

-

(S)-selective ω-Transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant)

-

Isopropylamine (IPA)

-

Pyridoxal-5'-phosphate (PLP)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (pH 7.5-8.5)

-

Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.

-

Add the ω-transaminase to the desired loading (e.g., 1-10 mg/mL).

-

Add 3'-fluoroacetophenone (e.g., 50 mM) and a co-solvent such as DMSO (e.g., 10-20% v/v) to aid in substrate solubility.

-

Initiate the reaction by adding the amine donor, isopropylamine (e.g., 0.5-1.5 M).

-

Maintain the reaction at a constant temperature (e.g., 30-45°C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC analysis of aliquots.

-

Upon completion, quench the reaction by adding a strong base (e.g., 5 M NaOH) to pH > 12.

-

Extract the product, (S)-1-(3-Fluorophenyl)ethanamine, with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography if necessary.

-

Determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis.

Logical Relationship of Biocatalytic Synthesis

Caption: Workflow for the biocatalytic synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Transition Metal-Catalyzed Asymmetric Synthesis

Asymmetric transfer hydrogenation (ATH) of imines is a well-established and efficient method for the synthesis of chiral amines. This approach typically involves the use of a chiral transition metal catalyst, often based on ruthenium (Ru) or rhodium (Rh), to facilitate the stereoselective reduction of a prochiral imine derived from 3'-fluoroacetophenone.

General Reaction Scheme:

The process involves two main steps: the formation of an imine from 3'-fluoroacetophenone and a primary amine (e.g., benzylamine), followed by the asymmetric transfer hydrogenation of the imine using a chiral catalyst and a hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol).

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative procedure based on established methods for analogous substrates.

Materials:

-

3'-Fluoroacetophenone

-

Benzylamine

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)

-

Formic acid/triethylamine azeotrope (5:2) or Isopropanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

Step 1: Imine Formation

-

To a solution of 3'-fluoroacetophenone (1.0 eq) in toluene, add benzylamine (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC or GC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude imine can be used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

-

Under an inert atmosphere (e.g., Argon), dissolve the crude imine in degassed dichloromethane.

-

Add the chiral ruthenium catalyst (e.g., 0.5-2 mol%).

-

Add the hydrogen donor, formic acid/triethylamine azeotrope (2.0 eq), dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The benzyl protecting group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for transition metal-catalyzed asymmetric synthesis.

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of chiral amines. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for the asymmetric reduction of imines.[3] The reaction typically employs a Hantzsch ester as a mild and efficient hydride source.

General Reaction Scheme:

Similar to the transition metal-catalyzed route, this method first involves the formation of an imine from 3'-fluoroacetophenone. The subsequent key step is the CPA-catalyzed asymmetric transfer hydrogenation of the imine using a Hantzsch ester.

Experimental Protocol: Organocatalytic Asymmetric Reduction

This protocol is a representative procedure adapted from the literature for similar substrates.[3]

Materials:

-

3'-Fluoroacetophenone

-

Benzylamine

-

Toluene

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

-

Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

-

Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

Step 1: Imine Formation (as described in the transition metal catalysis section)

Step 2: Organocatalytic Asymmetric Reduction

-

Under an inert atmosphere, dissolve the crude imine (1.0 eq) and the Hantzsch ester (1.2 eq) in toluene.

-

Add the chiral phosphoric acid catalyst (e.g., 1-5 mol%).

-

Stir the reaction mixture at the specified temperature (can range from room temperature to 60°C).

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography to isolate the N-benzyl protected amine.

-

The benzyl group is subsequently removed by hydrogenolysis to afford the final product.

-

Determine the enantiomeric excess (% ee) by chiral HPLC or GC.

Signaling Pathway of Organocatalytic Reduction

Caption: Proposed catalytic cycle for CPA-catalyzed asymmetric imine reduction.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes typical quantitative data for the different asymmetric synthesis methods for (S)-1-(3-Fluorophenyl)ethanamine and structurally related amines. Please note that specific results can vary significantly based on the exact catalyst, substrate, and reaction conditions employed.

| Method | Catalyst/Enzyme | Substrate | Amine Donor/H-Source | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| Biocatalysis | ω-Transaminase | 3'-Fluoroacetophenone | Isopropylamine | Buffer/DMSO | 30-45 | 12-24 | >90 | >99 |

| Transition Metal Catalysis | RuCl--INVALID-LINK-- | N-Benzyl-3-fluoroacetophenone imine | HCOOH/Et₃N | DCM | 25-40 | 4-12 | 85-95 | 95-99 |

| Organocatalysis | Chiral Phosphoric Acid (e.g., (R)-TRIP) | N-Benzyl-3-fluoroacetophenone imine | Hantzsch Ester | Toluene | 25-60 | 24-48 | 80-90 | 90-98 |

Conclusion

The asymmetric synthesis of (S)-1-(3-Fluorophenyl)ethanamine can be effectively achieved through several modern catalytic methods. Biocatalysis using ω-transaminases offers an environmentally friendly route with excellent enantioselectivity and high yields under mild conditions. Transition metal-catalyzed asymmetric transfer hydrogenation provides a rapid and highly efficient method, particularly with well-defined ruthenium catalysts. Organocatalysis, utilizing chiral phosphoric acids, presents a valuable metal-free alternative that also delivers high enantioselectivity. The choice of a specific method will depend on factors such as scale, cost, available equipment, and downstream processing requirements. For industrial applications, the high selectivity and green nature of biocatalysis are particularly attractive, while the robustness of transition metal and organocatalytic methods makes them valuable tools in a synthetic chemist's arsenal.

References

Spectroscopic Profile of 1-(3-Fluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-(3-Fluorophenyl)ethanamine, a valuable building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Overview

This compound is a primary amine featuring a chiral center and a fluorine-substituted aromatic ring. Its chemical structure is foundational to interpreting its spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.30 - 7.22 | m | - | 1H | Ar-H |

| 7.16 | td | 7.7, 1.6 | 1H | Ar-H |

| 7.02 | td | 7.4, 1.3 | 1H | Ar-H |

| 6.95 | dd | 8.6, 1.0 | 1H | Ar-H |

| 4.15 (estimated) | q | 6.6 | 1H | CH-NH₂ |

| 1.54 (estimated) | s (broad) | - | 2H | NH₂ |

| 1.40 (estimated) | d | 6.6 | 3H | CH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 144.3 (d, J=7.3 Hz) | C-F |

| 140.3 | Ar-C |

| 129.1 (d, J=8.2 Hz) | Ar-CH |

| 122.5 | Ar-CH |

| 116.9 (d, J=21.0 Hz) | Ar-CH |

| 113.0 (d, J=21.0 Hz) | Ar-CH |

| 50.0 (estimated) | CH-NH₂ |

| 25.5 (estimated) | CH₃ |

Note: Some assignments are estimated based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Medium, Broad | N-H stretch (primary amine) |

| 3080 - 3010 | Medium | C-H stretch (aromatic) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | C=C stretch (aromatic ring) |

| 1650 - 1550 | Medium | N-H bend (primary amine) |

| 1280 - 1100 | Strong | C-F stretch (aryl fluoride) |

| 890 - 860 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 139 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | High | [M - CH₃]⁺ |

| 109 | High | [M - C₂H₄N]⁺ (Benzylic cation) |

| 96 | Moderate | [C₆H₅F]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid amine samples like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized.

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal averaging.

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

-

Sample Preparation: As a liquid, a thin film of neat this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the instrument, and the sample spectrum is recorded over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Data Analysis: Characteristic absorption bands corresponding to the functional groups present in the molecule are identified and assigned.

Mass Spectrometry

-

Sample Introduction: For a volatile amine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow and Data Correlation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, correlating the molecular structure with the expected spectroscopic outputs.

The Enigmatic Mechanism of 1-(3-Fluorophenyl)ethanamine: A Technical Guide to its Putative Role as a CNS Drug Precursor

For Immediate Release

This technical guide offers an in-depth exploration of the potential mechanism of action of 1-(3-Fluorophenyl)ethanamine (3-FPEA) within the central nervous system (CNS), positioning it as a significant precursor for novel CNS drug development. While direct pharmacological data for 3-FPEA is scarce in publicly accessible literature, this document synthesizes information from closely related fluorinated phenethylamines and the parent compound, phenethylamine, to construct a scientifically grounded hypothesis of its function. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Phenethylamines

This compound belongs to the broad class of substituted phenethylamines, a group of compounds renowned for their diverse and potent effects on the central nervous system. Many compounds within this class, including amphetamine and its derivatives, exert their influence by modulating monoaminergic neurotransmitter systems—specifically, the dopamine, norepinephrine, and serotonin pathways. A key molecular target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that has emerged as a critical regulator of monoamine function. Activation of TAAR1 can lead to a cascade of downstream effects, including the modulation of monoamine transporter activity, which ultimately alters synaptic concentrations of these vital neurotransmitters.

The introduction of a fluorine atom to the phenyl ring of phenethylamine, as in 3-FPEA, is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate pharmacological activity. The position of the fluorine atom is critical in determining the compound's specific interactions with its molecular targets.

Core Putative Mechanism of Action

Based on the pharmacology of its structural analogs, the primary mechanism of action of this compound is likely centered on its interaction with monoamine transporters and Trace Amine-Associated Receptor 1 (TAAR1). It is hypothesized that 3-FPEA acts as both an inhibitor of monoamine reuptake and a releasing agent, with a specific affinity profile for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Furthermore, its activity as a TAAR1 agonist is expected to play a significant role in modulating these monoaminergic systems.

Interaction with Monoamine Transporters

It is postulated that 3-FPEA, like other fluoro-substituted amphetamines, can inhibit the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters. Additionally, it may act as a substrate for these transporters, leading to their reversal and subsequent efflux of neurotransmitters from the presynaptic terminal into the synaptic cleft. The specific potency and selectivity of 3-FPEA for DAT, NET, and SERT will ultimately define its stimulant and psychoactive profile.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are known agonists of TAAR1. Activation of this receptor, which is co-localized with monoamine transporters in monoaminergic neurons, initiates a Gαs-protein signaling cascade. This leads to the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation. PKA can then phosphorylate various downstream targets, including the monoamine transporters, thereby modulating their function and reducing the firing rate of dopaminergic neurons.

Quantitative Pharmacological Data (Comparative Analysis)

Direct quantitative data for this compound is not available. The following tables present data for the closely related structural isomers, 2-Fluoroamphetamine and 4-Fluoroamphetamine, and the parent compound, Phenethylamine, to provide a basis for inferring the potential activity of 3-FPEA.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| 2-Fluoroamphetamine | 270 | 43 | 1845 |

| 4-Fluoroamphetamine | 770 | 420 | 6800 |

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.

Table 2: Monoamine Release (EC50, nM)

| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 2-Fluoroamphetamine | 121 | 27 | 746 |

| 4-Fluoroamphetamine | 200 | 37 | 730 |

Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.

Table 3: TAAR1 Agonist Activity

| Compound | EC50 (µM) | Emax (%) |

| Phenethylamine | 8.8 | 97 |

| Tyramine | 9.5 | 77 |

| Higenamine | 0.98 | 93 |

Data from in vitro studies on human TAAR1.

Based on these comparative data, it can be hypothesized that 3-FPEA will exhibit potent activity at both monoamine transporters and TAAR1, with a unique selectivity profile determined by the meta-position of the fluorine atom.

Visualizing the Mechanism of Action

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

An In-depth Technical Guide to the Discovery and Synthesis of Novel 1-(3-Fluorophenyl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of 1-(3-fluorophenyl)ethanamine, a key building block in medicinal chemistry. The strategic incorporation of the 3-fluorophenyl ethanamine scaffold is a prevalent strategy in the design of bioactive molecules, owing to the advantageous physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This document details synthetic protocols for the preparation of urea, amide, and sulfonamide derivatives, presents quantitative data in a structured format, and illustrates key synthetic pathways using Graphviz diagrams.

Core Concepts in the Derivatization of this compound

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the exploration of a wide chemical space and the generation of diverse compound libraries for biological screening. The principal synthetic strategies employed for its derivatization include:

-

Urea Formation: Reaction with isocyanates or isocyanate precursors to form N,N'-disubstituted ureas. This moiety is a common feature in many kinase inhibitors and other targeted therapies due to its ability to act as a rigid hydrogen bond donor-acceptor unit.

-

Amide Synthesis: Acylation with carboxylic acids, acid chlorides, or active esters to yield corresponding amides. The amide bond is a fundamental linkage in numerous pharmaceuticals, contributing to structural rigidity and providing key interaction points with biological targets.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides. This functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial and anticancer drugs, valued for its chemical stability and strong hydrogen bonding capabilities.

These derivatizations allow for systematic modifications of the parent molecule to probe structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.

Synthesis of Novel this compound Derivatives

The following sections provide detailed experimental protocols for the synthesis of representative urea, amide, and sulfonamide derivatives of this compound.

General Synthesis of N,N'-Disubstituted Urea Derivatives

A common and efficient method for the synthesis of urea derivatives involves the reaction of an amine with an isocyanate.

Experimental Protocol: Synthesis of 1-(Adamantan-1-ylmethyl)-3-(3-fluorophenyl)urea (A Hypothetical Example Based on Analogy)

-

Materials: this compound, 1-(isocyanatomethyl)adamantane, and anhydrous diethyl ether.

-

Procedure: To a solution of this compound (1.0 mmol) in anhydrous diethyl ether (20 mL), 1-(isocyanatomethyl)adamantane (1.0 mmol) is added dropwise at room temperature with stirring. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired urea derivative.

Table 1: Quantitative Data for Representative Urea Derivatives of Fluorinated Anilines

| Compound ID | Starting Amine | Starting Isocyanate | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ, ppm) |

| 1 | 3,5-difluoroaniline | 1-(isocyanatomethyl)adamantane | 70 | 124–125 | 1.43 d (1H, Ad), 1.47 d (6H, Ad), 1.65 q (4H, Ad), 1.94 br. s (3H, Ad), 2.82 d (2H, CH2), 6.24 s (1H, NH–CH2–Ad), 6.79 d.t (1H, 4-Harom), 7.10 d.d (1H, 2-Harom), 7.20 d.d (1H, 6-Harom), 7.96 s (1H, NH–Ph)[1] |

| 2 | 3-chloro-4-fluoroaniline | 1-(isocyanatomethyl)adamantane | 73 | 115–116 | 1.43 d (1H, Ad), 1.48 d (6H, Ad), 1.66 q (4H, Ad), 1.93 br. s (3H, Ad), 2.83 d (2H, CH2), 6.62 t (1H, NH–CH2–Ad), 7.04–7.10 m (1H, 5-Harom), 7.17–7.22 m (1H, 6-Harom), 8.10–8.15 m (1H, 2-Harom), 8.40 s (1H, NH–Ph)[1] |

| 3 | 3-chloro-2-fluoroaniline | 1-(isocyanatomethyl)adamantane | 85 | 83–84 | 1.43 d (1H, Ad), 1.47 d (6H, Ad), 1.64 q (4H, Ad), 1.94 br. s (3H, Ad), 2.81 d (2H, CH2), 6.13 s (1H, NH–CH2–Ad), 7.24 t (1H, 5-Harom), 7.32 d (1H, 4-Harom), 7.73–7.80 m (1H, 6-Harom), 7.96 s (1H, NH–Ph)[1] |

| 4 | 3-fluoroaniline | 7-methoxy-2-oxo-4-(trifluoromethyl)-2H-chromen-6-yl isocyanate | 53.8 | 292 | 9.62 (s, 1H), 8.66 (s, 1H), 8.55 (s, 1H), 7.48 (d, J = 11.8 Hz, 1H), 7.38–7.27 (m, 2H), 7.11 (d, J = 8.1 Hz, 1H), 6.87 (s, 1H), 6.81 (t, J = 8.4 Hz, 1H), 4.04 (s, 3H)[2] |

Note: The synthesis of the this compound analog is hypothetical and based on the successful synthesis of related aniline derivatives.

General Synthesis of N-Acyl Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. A standard method for the synthesis of N-acyl derivatives of this compound is the coupling of the amine with a carboxylic acid using a coupling agent, or by reaction with a more reactive acid chloride.

Experimental Protocol: Synthesis of N-(1-(3-fluorophenyl)ethyl)benzamide

-

Materials: this compound, benzoyl chloride, triethylamine, and dichloromethane.

-

Procedure: To a solution of this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (20 mL) cooled to 0 °C, benzoyl chloride (1.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with water and the organic layer is separated, washed with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

Table 2: Quantitative Data for a Representative N-Acyl Derivative

| Compound ID | Starting Amine | Acylating Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 5 | This compound | Benzoyl Chloride | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this derivative was not found in the searched literature, but the protocol is based on standard and widely published amidation procedures.

General Synthesis of N-Sulfonyl Derivatives

Sulfonamides are readily prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of N-(1-(3-fluorophenyl)ethyl)benzenesulfonamide

-

Materials: this compound, benzenesulfonyl chloride, pyridine, and dichloromethane.

-

Procedure: To a solution of this compound (1.0 mmol) in a mixture of dichloromethane (15 mL) and pyridine (5 mL) at 0 °C, benzenesulfonyl chloride (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed successively with 1N HCl, water, and brine, then dried over anhydrous sodium sulfate. After filtration and evaporation of the solvent, the crude product is purified by recrystallization or column chromatography to give the pure sulfonamide.

Table 3: Quantitative Data for a Representative N-Sulfonyl Derivative

| Compound ID | Starting Amine | Sulfonylating Agent | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 6 | This compound | Benzenesulfonyl Chloride | Data not available | Data not available | Data not available |

Note: While this is a standard and reliable method for sulfonamide synthesis, specific examples with quantitative data for this particular derivative were not found in the surveyed literature.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general synthetic workflows for the preparation of urea, amide, and sulfonamide derivatives of this compound.

Caption: General reaction scheme for the synthesis of urea derivatives.

Caption: General reaction scheme for the synthesis of amide derivatives.

References

- 1. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 1-(3-Fluorophenyl)ethanamine

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanamine

Introduction

This compound is a chiral primary amine that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a fluorine atom on the phenyl ring, can influence the electronic properties and metabolic stability of larger molecules, making it a valuable synthon in the design of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its asymmetric synthesis, and its molecular structure. While direct biological activities of this compound are not extensively documented, its utility as a chiral intermediate is well-established in the synthesis of complex, neurologically active compounds.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. Data is provided for the racemic mixture as well as the individual (R) and (S) enantiomers.

| Property | Value | Reference(s) |

| CAS Number | ||

| Racemate | 74788-45-7 | [2][3][4] |

| (S)-enantiomer | 444643-09-8 | [1] |

| (R)-enantiomer | 761390-58-3 | [5] |

| Molecular Formula | C₈H₁₀FN | [2][3][4] |

| Molecular Weight | 139.17 g/mol | [2][3][4] |

| Appearance | Liquid | [1][6] |

| Density | 1.059 g/mL | [7] |

| Boiling Point | 63.5 - 67.3 °C @ 4.7 mmHg | [7] |

| Flash Point | 72 °C | [7] |

| Purity | ≥95% - 98% (typical) | [1][3][6] |

| SMILES | CC(N)C1=CC=CC(F)=C1 | [2] |

| InChIKey | ASNVMKIDRJZXQZ-UHFFFAOYSA-N (for racemate) | [4][6] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the meta-position and an ethylamine group at the alpha-position. The carbon atom of the ethyl group attached to both the phenyl ring and the amine group is a chiral center.

IUPAC Name: this compound[4]

Experimental Protocols

The asymmetric synthesis of chiral amines like (S)-1-(3-fluorophenyl)ethanamine is a critical process in pharmaceutical manufacturing.[1] An effective method is the asymmetric transfer hydrogenation of the corresponding imine.[1] The following is a detailed experimental protocol adapted from established methodologies.[1]

Objective: To synthesize (S)-1-(3-fluorophenyl)ethanamine via asymmetric transfer hydrogenation of a suitable precursor.[1]

Part 1: Imine Formation

-

In a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene.[1]

-

Add a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.[1]

-

Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water formed during the reaction.[1]

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]

-

Once the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Remove the toluene under reduced pressure to yield the crude imine.[1]

Part 2: Asymmetric Transfer Hydrogenation

Note: The specific catalyst and hydrogen source for the transfer hydrogenation step are not detailed in the provided source but would typically involve a chiral ruthenium or rhodium complex and a hydrogen donor like formic acid or isopropanol.

Part 3: Work-up and Purification

-

After the hydrogenation is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-(3-fluorophenyl)ethanamine.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the asymmetric synthesis of (S)-1-(3-fluorophenyl)ethanamine.

Caption: Workflow for the Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a face shield, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, and emergency eye wash fountains and safety showers should be readily accessible.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Fluorophenyl)ethanamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(3-Fluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis. Understanding these properties is critical for its effective use in research and development, particularly in process chemistry, formulation, and analytical method development. This document outlines experimental protocols for determining these parameters and presents representative data to guide laboratory work.

Introduction

This compound is a primary amine containing a fluorinated phenyl ring.[1][2] Its chemical structure influences its physicochemical properties, including its solubility in various organic solvents and its stability under different storage and reaction conditions. The presence of the amine group generally confers solubility in acidic aqueous solutions due to salt formation.[3] The fluorophenyl group, however, adds a degree of lipophilicity. The stability of fluorinated amines is a crucial consideration, as degradation can lead to impurities that may affect reaction outcomes and product purity.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2] |

| Appearance | Liquid | [5] |

| LogP | 1.8454 (Predicted) | [6] |

Solubility Profile

Table 2: Representative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility (g/L) |

| Water | Protic, Polar | Low |

| 5% Hydrochloric Acid | Aqueous Acid | High (Soluble) |

| 5% Sodium Hydroxide | Aqueous Base | Very Low (Insoluble) |

| Methanol | Protic, Polar | High (Miscible) |

| Ethanol | Protic, Polar | High (Miscible) |

| Isopropanol | Protic, Polar | High (Miscible) |

| Acetonitrile | Aprotic, Polar | High (Miscible) |

| Tetrahydrofuran (THF) | Aprotic, Polar | High (Miscible) |

| Dichloromethane (DCM) | Aprotic, Nonpolar | High (Miscible) |

| Toluene | Aprotic, Nonpolar | High (Miscible) |

| Hexanes | Aprotic, Nonpolar | Moderate |

Note: The quantitative data in this table is representative and intended for illustrative purposes. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is crucial for ensuring its quality and for preventing the formation of degradation products. Stability studies should evaluate the impact of temperature, light, and hydrolysis.[8] Stress testing can help identify potential degradation pathways.[8]

Table 3: Representative Stability of this compound under Various Conditions

| Condition | Solvent | Duration | Degradation Products | Stability Assessment |

| 40°C / 75% RH | None (Neat) | 4 weeks | Not Detected | Stable |

| Ambient Light | Methanol | 4 weeks | Minor photoproducts | Moderately Stable |

| pH 2 (Aq. HCl) | Water | 24 hours | Not Detected | Stable |

| pH 7 (Aq. Buffer) | Water | 24 hours | Not Detected | Stable |

| pH 12 (Aq. NaOH) | Water | 24 hours | Not Detected | Stable |

Note: This data is representative and for illustrative purposes. A full stability study with validated analytical methods is required for definitive assessment.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability.

Solubility Determination Protocol

This protocol outlines a method for determining the solubility of this compound in a given solvent.

-

Preparation: Add a known excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solute from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and dilution factor.

Stability Testing Protocol

This protocol describes a general approach for assessing the stability of this compound.

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Stress Conditions: Expose the samples to various stress conditions, including elevated temperature, light (photostability), and different pH levels (hydrolytic stability).[8]

-

Time Points: Sample the solutions at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining and identify and quantify any degradation products. Determine the rate of degradation and potential degradation pathways.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Stability Assessment

Caption: Logical flow for the stability assessment of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols and representative data serve as a valuable resource for scientists and researchers. It is imperative to perform detailed experimental verification to establish precise quantitative solubility and stability data for specific applications and solvent systems.

References

- 1. This compound | C8H10FN | CID 2782362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. α-Fluoroamines - Enamine [enamine.net]

- 5. (R)-1-(3-Fluorophenyl)ethanamine | 761390-58-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: (S)-1-(3-Fluorophenyl)ethanamine as a Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of stereospecific drug candidates. The introduction of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the chiral ethylamine moiety is crucial for specific interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this and structurally related chiral amines in drug discovery, with a focus on the development of a potent histone deacetylase (HDAC) inhibitor.

Physicochemical Properties of (S)-1-(3-Fluorophenyl)ethanamine

A solid understanding of the physicochemical properties of a building block is fundamental for its application in synthesis.

| Property | Value |

| CAS Number | 444643-09-8 |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| Appearance | Liquid |

| Density | 1.063 g/cm³ (Predicted) |

| Purity | ≥97% (Typical) |

Application Case Study: Synthesis of a Potent Class I Selective HDAC Inhibitor

While direct incorporation of (S)-1-(3-Fluorophenyl)ethanamine into an approved drug is not widely documented in publicly available literature, its structural motif is present in potent drug candidates. A notable example is the Class I selective HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (compound (S)-17b), which has demonstrated significant antitumor activity.[2] The synthesis and activity of this compound highlight the utility of the chiral (S)-1-phenylethanamine scaffold in designing highly active and selective therapeutic agents.

Biological Activity of HDAC Inhibitor (S)-17b

The following tables summarize the in vitro and in vivo activity of compound (S)-17b.

Table 1: In Vitro HDAC Inhibitory Activity [2]

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |

| (S)-17b | 3.2 | 8.5 | 2.1 |

| MS-275 (Control) | 150 | 320 | 210 |

| Tucidinostat (Control) | 95 | 160 | 78 |

Table 2: In Vitro Anti-proliferative Activity against SKM-1 Cell Line [2]

| Compound | IC₅₀ (nM) |

| (S)-17b | 25 |

| MS-275 (Control) | 520 |

| Tucidinostat (Control) | 1600 |

Table 3: In Vivo Antitumor Activity in SKM-1 Xenograft Model [2]

| Treatment | Dose (mg/kg) | T/C (%)* |

| (S)-17b | 20 | 37.4 |

| 40 | 21.6 | |

| 60 | 11.8 | |

| MS-275 (Control) | 20 | 23.7 |

| Tucidinostat (Control) | 60 | 73.5 |

*T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100

Signaling Pathway: HDAC Inhibition and Cancer Therapy

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, HDACs promote chromatin condensation, leading to transcriptional repression of genes, including tumor suppressor genes. HDAC inhibitors, such as compound (S)-17b, block this activity, leading to hyperacetylation of histones, chromatin relaxation, and the re-expression of tumor suppressor genes like p21. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of action of HDAC inhibitor (S)-17b.

Experimental Protocols

Asymmetric Synthesis of (S)-1-(3-Fluorophenyl)ethanamine

This protocol describes the asymmetric transfer hydrogenation of an imine precursor to yield the chiral amine.

Caption: Workflow for the synthesis of (S)-1-(3-Fluorophenyl)ethanamine.

Materials:

-

3'-Fluoroacetophenone

-

(S)-(-)-α-Methylbenzylamine

-

p-Toluenesulfonic acid

-

Toluene

-

Ruthenium-based catalyst (e.g., (S,S)-Ts-DENEB™)

-

Formic acid/Triethylamine azeotrope

-

Saturated aqueous sodium bicarbonate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

Imine Formation: In a round-bottom flask under an inert atmosphere, dissolve 3'-fluoroacetophenone (1 equivalent) and (S)-(-)-α-methylbenzylamine (1.1 equivalents) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude imine.

-

Asymmetric Transfer Hydrogenation: In a separate flask under an inert atmosphere, prepare a solution of the ruthenium catalyst in the formic acid/triethylamine azeotrope. Add the crude imine to this solution. Stir the reaction mixture at the recommended temperature for the catalyst until the reaction is complete (monitor by TLC or GC).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure (S)-1-(3-fluorophenyl)ethanamine.

Synthesis of HDAC Inhibitor (S)-17b

This protocol outlines the key steps for the synthesis of the final drug candidate, starting from a chiral alcohol precursor which can be obtained from the corresponding ketone via asymmetric reduction.

Caption: Synthetic workflow for HDAC inhibitor (S)-17b.

Materials:

-

tert-butyl (4-acetylphenyl)carbamate

-

(S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS)

-

B-methoxy-9-borabicyclo[3.3.1]nonane (B-methoxy-9-BBN)

-

6-chloropyridazin-3(2H)-one

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

(4-((dimethylamino)methyl)phenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Trifluoroacetic acid (TFA)

-

2-amino-4-fluorobenzoic acid

-

1-Hydroxybenzotriazole (HOBT)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (THF, DCM)

Procedure:

-

Asymmetric Reduction: To a solution of tert-butyl (4-acetylphenyl)carbamate in anhydrous THF, add (S)-Me-CBS followed by the dropwise addition of B-methoxy-9-BBN at 0 °C. Stir the reaction at room temperature until completion. Quench the reaction and extract the product to obtain (S)-tert-butyl (4-(1-hydroxyethyl)phenyl)carbamate.

-

Mitsunobu Reaction: To a solution of the chiral alcohol, 6-chloropyridazin-3(2H)-one, and PPh₃ in anhydrous THF at 0 °C, add DIAD dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the product by column chromatography.

-

Suzuki Coupling: To a solution of the coupled pyridazinone intermediate in a mixture of 1,4-dioxane and water, add (4-((dimethylamino)methyl)phenyl)boronic acid, Pd(dppf)Cl₂, and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete. Purify the product.

-

Boc Deprotection: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure.

-

Amide Coupling: To a solution of the deprotected amine, 2-amino-4-fluorobenzoic acid, HOBT, and DIPEA in DCM at 0 °C, add EDCI. Stir the reaction overnight at room temperature. Wash the reaction mixture, dry the organic layer, and purify the final compound (S)-17b by column chromatography.

Conclusion

(S)-1-(3-Fluorophenyl)ethanamine and its analogs are highly valuable chiral building blocks in drug discovery. The case study of the potent and selective HDAC inhibitor (S)-17b demonstrates the successful application of this chiral scaffold in the design of novel anticancer agents. The provided protocols offer a foundation for the synthesis of the building block and its elaboration into complex, biologically active molecules. Further exploration of this chiral amine in the synthesis of neuroactive compounds and other therapeutic agents is a promising avenue for future drug discovery efforts.

References

Application Note: (R)-1-(3-Fluorophenyl)ethanamine in the Synthesis of Novel Pyrrolidine-2,5-dione Based Anticonvulsants

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs).[1][2][3] This necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, which can improve passage through the blood-brain barrier.[4] Furthermore, chirality plays a crucial role in the pharmacological activity of many drugs, with single enantiomers often exhibiting greater potency and fewer side effects.[1]

(R)-1-(3-Fluorophenyl)ethanamine is a chiral building block that combines the beneficial properties of a fluorine substituent and a specific stereochemical configuration.[5][6] Its unique electronic and steric properties make it a valuable starting material for the asymmetric synthesis of novel anticonvulsant agents.[5] This application note describes a synthetic protocol for the preparation of a novel N-substituted pyrrolidine-2,5-dione derivative incorporating (R)-1-(3-Fluorophenyl)ethanamine and provides a hypothetical evaluation of its anticonvulsant activity.

Materials and Methods

Synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide (Hypothetical Compound A)

The synthesis of the target compound involves a two-step process, starting with the reaction of 2-phenylsuccinic anhydride with (R)-1-(3-Fluorophenyl)ethanamine to form an intermediate amic acid, followed by cyclization to the final succinimide derivative.

Step 1: Synthesis of the Amic Acid Intermediate

-

Reagents: 2-phenylsuccinic anhydride, (R)-1-(3-Fluorophenyl)ethanamine, Dichloromethane (DCM).

-

Protocol:

-

Dissolve 2-phenylsuccinic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of (R)-1-(3-Fluorophenyl)ethanamine (1.0 eq) in anhydrous DCM to the flask with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude amic acid intermediate, which is used in the next step without further purification.

-

Step 2: Cyclization to the Succinimide

-

Reagents: Amic acid intermediate, Acetic anhydride, Sodium acetate.

-

Protocol:

-

To the crude amic acid intermediate, add acetic anhydride (5.0 eq) and a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture to 100 °C and stir for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Anticonvulsant Activity Screening (Hypothetical)

The synthesized compound would be subjected to standard preclinical models for anticonvulsant activity, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, to evaluate its potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[7][8] Neurotoxicity is typically assessed using the rotarod test.[9]

Results

The following tables summarize the hypothetical quantitative data for the synthesis and anticonvulsant activity of Compound A.

Table 1: Synthesis and Physicochemical Properties of Compound A

| Parameter | Value |

| Compound Name | N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide (Compound A) |

| Molecular Formula | C₁₈H₁₆FNO₂ |

| Molecular Weight | 313.33 g/mol |

| Yield | 78% |

| Purity (HPLC) | >98% |

| Melting Point | 125-127 °C |

Table 2: Hypothetical Anticonvulsant Activity and Neurotoxicity of Compound A

| Test | Dose (mg/kg) | Activity (% Protection) |

| MES | 30 | 50% |

| 100 | 100% | |

| scPTZ | 30 | 25% |

| 100 | 75% | |

| Rotarod (Neurotoxicity) | 100 | 0% |

| 300 | 25% |

Discussion

The successful synthesis of N-((R)-1-(3-fluorophenyl)ethyl)-2-phenylsuccinimide (Compound A) demonstrates the utility of (R)-1-(3-Fluorophenyl)ethanamine as a chiral building block in the development of novel anticonvulsant candidates. The hypothetical anticonvulsant screening data suggests that Compound A may possess a broad spectrum of activity, showing protection in both the MES and scPTZ models, which is a desirable characteristic for new AEDs.[10] The minimal neurotoxicity at effective doses indicates a potentially favorable safety profile.

The presence of the fluorophenyl group is anticipated to enhance the compound's pharmacokinetic properties, while the specific (R)-enantiomer at the chiral center is hypothesized to be crucial for its biological activity, a common observation in modern drug development.[1][11]

Visualizations

Caption: Synthetic workflow for Compound A.

References

- 1. Chirality as an Important Factor for the Development of New Antiepileptic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. iomcworld.org [iomcworld.org]

- 4. researchgate.net [researchgate.net]

- 5. 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine) | Kuujia.com [kuujia.com]

- 6. (R)-1-(3-Fluorophenyl)ethanamine - 蜂竞生物 % [fenjinbio.com]

- 7. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Enzymatic Synthesis of Enantiopure 1-(3-Fluorophenyl)ethanamine

Abstract

Enantiomerically pure chiral amines are critical building blocks in the pharmaceutical industry. 1-(3-Fluorophenyl)ethanamine, in its enantiopure form, is a valuable intermediate for the synthesis of various active pharmaceutical ingredients (APIs). This application note details a robust and highly selective enzymatic protocol for the synthesis of enantiopure this compound from the prochiral ketone, 3-fluoroacetophenone. The method utilizes a transaminase (ATA) biocatalyst, which offers significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and improved sustainability. This protocol is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals. The stereochemistry of these amines is often crucial for their pharmacological activity and safety profile. The synthesis of enantiomerically pure amines, therefore, remains a significant focus in medicinal and process chemistry. Biocatalysis, particularly the use of enzymes like transaminases, has emerged as a powerful tool for asymmetric synthesis, providing a green and efficient alternative to conventional chemical methods.[1]

Transaminases (ATAs) catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2] By using an (R)- or (S)-selective transaminase, it is possible to synthesize the desired amine enantiomer with very high enantiomeric excess (e.e.) starting from an achiral ketone.[3] This application note describes a protocol based on the asymmetric transamination of 3-fluoroacetophenone, using a commercially available transaminase, to produce enantiopure this compound.

Key Materials and Equipment

-

Enzymes: Transaminase screening kit (e.g., Codex® ATA Screening Kit)[4] or a selected transaminase such as ATA-025.[5]

-

Substrate: 3-Fluoroacetophenone

-

Amine Donor: Isopropylamine (IPA)

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

Solvents: Dimethyl sulfoxide (DMSO), Ethyl acetate, Hexanes

-

Buffer: Triethanolamine buffer or Tris-HCl buffer

-

Reagents: Sodium sulfate (anhydrous), Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Equipment: Temperature-controlled shaker, pH meter, centrifuge, rotary evaporator, liquid-liquid extractor, standard laboratory glassware.

-

Analytical Instruments: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) system for e.e. analysis, and a standard HPLC or GC for conversion analysis.

Experimental Protocols

Protocol 1: Screening of Transaminases

The initial step is to identify the most effective transaminase from a screening panel.

-

Prepare Reaction Solution: Prepare a stock solution containing 1 M Isopropylamine, 100 mM Triethanolamine buffer (pH 8.0), and 1 mM PLP.[6]

-

Prepare Substrate Solution: Dissolve 3-fluoroacetophenone in DMSO to a concentration of 100 mM.

-

Set up Screening Reactions: In separate vials, place 2-5 mg of each transaminase from the screening kit.

-

Initiate Reaction: To each vial, add 0.9 mL of the reaction solution and mix gently to dissolve the enzyme. Start the reaction by adding 0.1 mL of the substrate-DMSO solution to each vial (final substrate concentration: 10 mM).

-

Incubation: Incubate the vials at 35°C with shaking (approx. 200 rpm) for 24 hours.

-

Work-up & Analysis: Quench the reaction by adding an equal volume of ethyl acetate. Extract the product, dry the organic layer with anhydrous sodium sulfate, and analyze the sample for conversion and enantiomeric excess using chiral HPLC or GC.

Protocol 2: Optimized Synthesis of (R)-1-(3-Fluorophenyl)ethanamine

This protocol is based on optimized conditions derived from studies on structurally similar substrates.[5]

-

Reaction Setup: In a temperature-controlled reaction vessel, combine the following:

-

Triethanolamine buffer (100 mM, pH 8.2)

-

3-Fluoroacetophenone (substrate, e.g., 35 g/L)

-

Isopropylamine (amine donor, typically 1 M or in large excess)

-

Pyridoxal-5'-phosphate (PLP, 1 mM)

-

DMSO (10% v/v, as a co-solvent)[5]

-

-

Enzyme Addition: Add the selected transaminase (e.g., ATA-025) to the reaction mixture (e.g., 5% w/w enzyme loading relative to the substrate).[5]

-

Reaction Conditions: Maintain the reaction at 42°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by periodically taking samples and analyzing for substrate conversion.

-

Product Isolation and Purification:

-

Once the reaction reaches completion, adjust the pH of the mixture to >11 using 2 M NaOH to ensure the amine is in its free base form.

-

Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude amine can be further purified by distillation under reduced pressure to yield the enantiopure product.

-

-

Chiral Analysis: Determine the enantiomeric excess of the final product using an appropriate chiral HPLC or GC method.

Data Presentation

The following table summarizes representative quantitative data from the enzymatic synthesis of a structurally analogous compound, (1R)-(3-methylphenyl)ethan-1-amine, using transaminase ATA-025.[5] Similar performance is anticipated for the synthesis of this compound.

| Parameter | Value | Reference |

| Enzyme | ATA-025 | [5] |

| Substrate | 1-(3-methylphenyl)ethan-1-one | [5] |

| Substrate Loading | 36.78 g/L | [5] |

| Enzyme Loading | 5% (w/w) | [5] |

| Temperature | 42.66 °C | [5] |

| pH | 8.2 | [5] |

| Co-solvent | 10% (v/v) DMSO | [5] |

| Conversion | 96.1% | [5] |

| Product Yield | 73.1% | [5] |

| Chiral Purity (e.e.) | ≥ 98.5% | [5] |

Visualizations

Enzymatic Reaction Pathway

Caption: Asymmetric synthesis of this compound via transaminase.

Experimental Workflow

Caption: Workflow for the enzymatic synthesis of enantiopure amine.

Conclusion

The use of transaminases provides a highly efficient and stereoselective method for the synthesis of enantiopure this compound. The protocol described herein, involving an initial enzyme screening followed by an optimized synthesis, can deliver the target chiral amine with high conversion, excellent enantiomeric excess, and good product yield. This biocatalytic approach represents a significant improvement in terms of sustainability and selectivity compared to traditional chemical routes, making it highly attractive for industrial applications in pharmaceutical manufacturing.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2018231462A1 - Engineered transaminase polypeptides for industrial biocatalysis - Google Patents [patents.google.com]

- 3. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. codexis.com [codexis.com]

- 5. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

Chiral HPLC Analysis of 1-(3-Fluorophenyl)ethanamine Enantiomers: Application Notes and Protocols

Introduction

The enantioselective analysis of chiral amines is a critical process in the pharmaceutical industry, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This document provides a detailed methodology for the chiral separation of 1-(3-Fluorophenyl)ethanamine enantiomers using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds.

I. Chromatographic Conditions

A successful chiral separation of this compound enantiomers has been achieved using cellulose-based chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase is crucial for obtaining optimal resolution. Below is a summary of the chromatographic conditions that have proven effective.

Table 1: HPLC Conditions for Chiral Separation of this compound

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Lux® Cellulose-3 (Cellulose tris(4-methylbenzoate)) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Cyclohexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | Ambient (Approx. 25 °C) | Ambient (Approx. 25 °C) |

| Detection Wavelength | 254 nm | 254 nm |

| Injection Volume | 10 µL | 10 µL |

II. Experimental Protocol

This section details the step-by-step procedure for the preparation of samples and the operation of the HPLC system for the chiral analysis of this compound.

A. Materials and Reagents

-

Racemic this compound

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Cyclohexane

-

HPLC-grade Ethanol (EtOH)

-

Diethylamine (DEA)

-

HPLC system equipped with a UV detector

-

CHIRALCEL® OD-H column or Lux® Cellulose-3 column

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

B. Mobile Phase Preparation

-

For Condition 1: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a volume ratio of 90:10:0.1. For example, to prepare 1 L of mobile phase, mix 900 mL of n-hexane, 100 mL of isopropanol, and 1 mL of diethylamine.

-

For Condition 2: Prepare the mobile phase by mixing cyclohexane, ethanol, and diethylamine in a volume ratio of 80:20:0.1. For example, to prepare 1 L of mobile phase, mix 800 mL of cyclohexane, 200 mL of ethanol, and 1 mL of diethylamine.

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

C. Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

D. HPLC System Setup and Analysis

-

Install the appropriate chiral column (CHIRALCEL® OD-H or Lux® Cellulose-3) into the HPLC system.

-

Equilibrate the column with the chosen mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 254 nm.

-

Inject 10 µL of the prepared sample onto the column.

-

Run the analysis and collect the chromatogram. The expected run time will vary depending on the specific conditions, but baseline separation of the enantiomers should be observed.

-

After analysis, flush the column with the mobile phase for an adequate amount of time before storing it according to the manufacturer's instructions.

III. Data Analysis

The primary goal of the analysis is to determine the enantiomeric purity of the sample. This is achieved by calculating the enantiomeric excess (% ee) using the peak areas of the two enantiomers in the chromatogram.

Resolution (Rs): The resolution between the two enantiomer peaks should be calculated to ensure adequate separation. A resolution value of ≥ 1.5 is generally considered baseline separation.

Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

-

Area₁ is the peak area of the major enantiomer.

-

Area₂ is the peak area of the minor enantiomer.

IV. Workflow Diagram

The following diagram illustrates the logical workflow of the chiral HPLC analysis method.

Caption: Workflow for Chiral HPLC Analysis.

V. Conclusion

The methods described in this application note provide a robust and reliable approach for the chiral separation of this compound enantiomers. The use of cellulose-based chiral stationary phases under normal phase conditions offers excellent enantioselectivity. Researchers can adapt and optimize these methods based on their specific instrumentation and analytical requirements. Adherence to the detailed protocols will ensure accurate and reproducible results, which are essential for the development and quality control of chiral pharmaceutical compounds.

Application Notes and Protocols: 1-(3-Fluorophenyl)ethanamine as a Precursor for Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-Fluorophenyl)ethanamine as a versatile precursor for the synthesis of novel therapeutic agents. The strategic incorporation of the 3-fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This document outlines synthetic strategies and detailed protocols for the biological evaluation of these derivatives, targeting key areas of therapeutic interest including oncology, neuropharmacology, and anti-inflammatory applications.

Therapeutic Applications and Lead Compounds

This compound serves as a critical building block for a variety of bioactive molecules. The fluorine substitution at the meta-position of the phenyl ring alters the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity. Below are examples of therapeutic areas where derivatives have shown promise.

Anticancer Agents

Derivatives of fluorophenyl compounds have demonstrated significant potential as anticancer agents. For instance, nucleoside analogues incorporating a 3-fluorophenyl-triazolyl moiety have shown potent cytotoxic activity against various cancer cell lines.

Dopamine D2 Receptor Modulators

The phenethylamine scaffold is a well-established pharmacophore for dopamine receptor ligands. N-alkylation of fluorophenylethylamine derivatives can yield potent and selective modulators of the dopamine D2 receptor, which is a key target in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

Anti-inflammatory Agents

The 3-fluorophenyl group has been incorporated into various heterocyclic scaffolds to develop novel anti-inflammatory agents. These compounds can effectively inhibit key inflammatory mediators like nitric oxide (NO).

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data for representative therapeutic agents derived from or related to this compound.

Table 1: Anticancer Activity of a 3-Fluorophenyl-Triazolyl Deoxythymidine Analogue

| Compound | Target Cell Line | IC50 (µM) |

| 3'-[4-(3-Fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine | HeLa (Cervical Cancer) | 3.61 |

| KB (Nasopharyngeal Cancer) | 2.58 | |

| MCF-7 (Breast Cancer) | 3.24 |

Data extracted from a study on novel deoxythymidine analogues.[1]

Table 2: Binding Affinity of a Representative N-Substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine for Dopamine Receptors

| Compound | Receptor Subtype | Ki (nM) |

| N-Ethyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1 | >10000 |

| Dopamine D2 | 1.5 |

Data from a study on dopamine receptor affinities of fluorophenylethylamine derivatives. Note: This is a positional isomer but provides insight into the potential of related structures.[2]

Table 3: Anti-inflammatory Activity of a Morpholinopyrimidine Derivative

| Compound | Assay | Endpoint | Value |

| 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | NO Inhibition | IC50 | Non-cytotoxic concentrations showed significant NO inhibition |

| Molecular Docking | Binding Free Energy (iNOS) | < -8.0 kcal/mol | |

| Molecular Docking | Binding Free Energy (COX-2) | < -10.0 kcal/mol |

Data from a study on morpholinopyrimidine derivatives as anti-inflammatory agents.

Experimental Protocols

Synthesis Protocol: Reductive Amination for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound with a substituted benzaldehyde via reductive amination to generate novel therapeutic candidates.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add the substituted benzaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-